molecular formula C6H10O2 B8217769 (7S)-2-oxaspiro[3.3]heptan-7-ol

(7S)-2-oxaspiro[3.3]heptan-7-ol

Cat. No.: B8217769
M. Wt: 114.14 g/mol
InChI Key: ZBULFKRXPLCLNR-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7S)-2-oxaspiro[3.3]heptan-7-ol is a chiral, functionalized spirocyclic compound offered as a key building block for medicinal chemistry and drug discovery programs. This scaffold is of significant interest for populating lead-like chemical space and generating novel intellectual property due to its three-dimensional structure, which can improve physicochemical properties in candidate molecules . The 1-oxaspiro[3.3]heptane core serves as a valuable scaffold for delivering functionality to drug-like compounds, making it a versatile template for designing new bioactive substances . While the specific biological mechanism of action for this compound is dependent on the final target molecule, analogous spiro[3.3]heptane structures are utilized in the synthesis of inhibitors for high-value targets such as Epidermal Growth Factor Receptor (EGFR) kinase for cancer research and Leucine Rich Repeat Kinase 2 (LRRK2) for Parkinson's disease research . The embedded oxetane and cyclobutane rings, along with the stereospecific alcohol group, provide multiple vectors for chemical modification, enabling researchers to explore novel structure-activity relationships . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(7S)-2-oxaspiro[3.3]heptan-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-5-1-2-6(5)3-8-4-6/h5,7H,1-4H2/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBULFKRXPLCLNR-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1O)COC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2([C@H]1O)COC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

2-Oxaspiro[3.3]heptan-6-amine hydrochloride

  • Structure : Shares the 2-oxaspiro[3.3]heptane core but substitutes the hydroxyl group at position 7 with an amine at position 5.
  • Properties: The amine group increases basicity compared to the hydroxyl-containing target compound.
  • Applications : Used as a building block in nucleoside analogs, though its stereochemical profile is unspecified .

2-(Aminomethyl)spiro[3.3]heptan-7-ol hydrochloride

  • Structure: Features an aminomethyl substituent on the oxygen-containing ring, with a hydroxyl group at position 6.
  • No stereochemical data is provided .

2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol

  • Structure : Replaces the spiro oxygen with nitrogen (aza) and positions a hydroxyl group at C5. A benzhydryl group adds significant steric hindrance.
  • Properties : The aza substitution increases basicity, while the benzhydryl group reduces solubility in aqueous media. This compound’s synthetic utility lies in catalysis and drug discovery .

Bicyclic Analogs

(1S,3R,4R,7S)-3-(6-Amino-2-fluoro-9H-purin-9-yl)-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol

  • Structure: A norbornane-like bicyclo[2.2.1]heptane system with two oxygen atoms and a hydroxyl group at C7.
  • Properties : The rigid bicyclic framework increases ring strain, enhancing reactivity in nucleophilic substitutions. Demonstrated efficacy in antiviral nucleoside analogs due to improved metabolic stability .

2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol Derivatives

  • Structure : Combines oxygen and nitrogen in a bicyclic system, with a hydroxyl group at C7.
  • Properties : The dual heteroatom system enables diverse hydrogen-bonding interactions, useful in oligonucleotide modifications for therapeutic applications .

Structural and Functional Comparison Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Key Properties
(7S)-2-oxaspiro[3.3]heptan-7-ol Spiro[3.3]heptane C7-OH (S-configuration) 128.17 (C₆H₁₀O₂) High chirality, moderate polarity
2-Oxaspiro[3.3]heptan-6-amine Spiro[3.3]heptane C6-NH₂·HCl 149.62 Increased basicity, nucleophilic amine
2,5-Dioxabicyclo[2.2.1]heptan-7-ol Bicyclo[2.2.1]heptane C7-OH, C2/C5-O ~180–250 (varies) High ring strain, antiviral activity
2-Azaspiro[3.3]heptan-5-ol Spiro[3.3]heptane C5-OH, C2-N ~155 (C₆H₁₁NO) Enhanced basicity, catalytic applications

Research Findings and Implications

  • Spiro vs. Bicyclic Systems : Spiro compounds like this compound exhibit lower ring strain compared to bicyclic analogs, favoring stability in biological environments .
  • Stereochemical Influence: The 7S configuration in the target compound may enhance enantioselective interactions in drug-receptor binding, a feature absent in non-chiral analogs .
  • Functional Group Impact : Hydroxyl groups improve solubility and hydrogen-bonding capacity, whereas amine or aza substitutions broaden reactivity in nucleophilic or catalytic contexts .

Preparation Methods

Methodology

A common approach involves stereoselective cyclization of 1,3-diol precursors. For example, Carreira et al. demonstrated that 1,3-diols with appropriate leaving groups (e.g., bromides or mesylates) undergo base-mediated cyclization to form oxetanes.

Key Steps:

  • Stereoselective Reduction : Aldol precursors are reduced using agents like DIBAL to generate 1,3-diols with defined stereochemistry.

  • Activation : Primary alcohols are converted to bromides or mesylates (e.g., AcBr or MsCl).

  • Cyclization : Sodium hydride (NaH) in THF promotes intramolecular etherification, yielding spirooxetanes.

Example:

  • Starting from diol 18 , bromination and subsequent treatment with NaH in THF yielded oxetane 19 with retention of stereochemistry via double inversion.

Data Table:

Starting MaterialActivating AgentBaseSolventYield (%)Diastereomeric Ratio
Diol 18 Acetyl bromideNaHTHF811:0 (single product)
Diol 22 MsClNaHTHF703:1

Ring Contraction of Sugar Derivatives

Glucuronolactone-Based Synthesis

Fleet et al. reported a route using glucuronolactone (73 ) as a chiral starting material. Acid-mediated ring contraction generates oxetanes with retention of configuration.

Key Steps:

  • Triflation : Hydroxyl groups in glucuronolactone are converted to triflates.

  • Ring Contraction : Treatment with K₂CO₃ in MeOH induces contraction, forming methyl oxetane-2-carboxylates (85–88 ).

Stereochemical Outcome:

  • Configuration at C2 is retained due to epimerization prior to cyclization.

Data Table:

SubstrateReagentConditionsProductYield (%)
Triflates 81–84 K₂CO₃, MeOHReflux, 12 hOxetanes 85–88 70–82

Hydrogenolysis of N-Protected Spiroamines

Benzyl Group Deprotection

Van der Haas et al. developed a scalable route for 2-oxa-6-azaspiro[3.3]heptane sulfonate salts. Adapting this method:

Key Steps:

  • Cyclization : Tribromopentaerythritol (1b ) reacts with benzylamine to form N-benzyl-spiroamine (6 ).

  • Hydrogenolysis : Pd/C-mediated cleavage of the benzyl group yields the free amine, which is oxidized to the alcohol.

Optimization:

  • Use of sulfonic acid salts (e.g., naphthalene-1,5-disulfonate) improves stability and solubility.

Data Table:

IntermediateReagentConditionsProductYield (%)
6 H₂, Pd/C, AcOH5 bar, MeOH, 16 hAmine salt 4r 84

Epoxide Ring-Opening and Acid-Catalyzed Cyclization

Epoxidation Followed by Acid Treatment

Patents describe epoxidation of cyclohexenols followed by acid-catalyzed cyclization to form bicyclic ethers.

Key Steps:

  • Epoxidation : Tert-butyl hydroperoxide or m-CPBA oxidizes cyclohexenols to epoxides.

  • Cyclization : p-Toluenesulfonic acid (PTSA) catalyzes ring closure, favoring the exo-hydroxy configuration.

Example:

  • Epoxide 39 treated with PTSA in MeOH yields 2-exo-hydroxy-7-oxabicyclo[2.2.1]heptane.

Data Table:

EpoxideAcid CatalystSolventTemperature (°C)Yield (%)
39 PTSAMeOH2589

Comparative Analysis of Methods

MethodAdvantagesLimitationsStereocontrol
Intramolecular EtherificationHigh yields, scalableRequires chiral starting materialsModerate (double inversion)
Sugar Ring ContractionBuilt-in chirality from sugarsMulti-step, moderate yieldsHigh
HydrogenolysisStable sulfonate salts, scalableRequires expensive catalysts (Pd/C)High
Epoxide CyclizationSimple conditions, high exo selectivityLimited substrate scopeModerate

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural confirmation of (7S)-2-oxaspiro[3.3]heptan-7-ol?

  • Answer: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the compound's structure. 1H and 13C NMR should be used to assign stereochemistry and verify the spirocyclic framework, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity. For reproducibility, experimental protocols (e.g., solvent, temperature) must be meticulously documented in the supplementary information .

Q. What synthetic routes are effective for laboratory-scale preparation of this compound?

  • Answer: Tandem reactions such as Prins/pinacol cyclization (used in analogous oxaspiro syntheses) are promising. Key reagents include Lewis acids (e.g., BF3·Et2O) and ketone precursors. Reaction conditions (e.g., −20°C, anhydrous environment) must be optimized to control stereoselectivity . Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high yield (>70%) .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed?

  • Answer: Chiral auxiliaries or enantioselective catalysts (e.g., Sharpless epoxidation reagents) can enforce the (7S)-configuration. Computational modeling (DFT) predicts transition states to guide reagent selection. For validation, compare experimental Optical Rotation (OR) and Circular Dichroism (CD) spectra with theoretical data .

Q. What strategies resolve discrepancies in reported spectroscopic data for oxaspiro compounds?

  • Answer: Cross-validate using X-ray crystallography for unambiguous stereochemical assignment. If crystallography is impractical, employ 2D NMR (e.g., NOESY) to confirm spatial proximity of protons. Discrepancies in chemical shifts may arise from solvent polarity or temperature—replicate conditions from literature or provide detailed metadata .

Q. How does the spirocyclic scaffold influence bioactivity in pharmacological studies?

  • Answer: The rigid spiro structure enhances binding affinity to target enzymes (e.g., kinases) by reducing conformational entropy. For activity studies, use molecular docking simulations (AutoDock Vina) followed by in vitro assays (IC50 measurements). Compare results with non-spiro analogs to isolate scaffold-specific effects .

Safety & Handling

Q. What safety protocols are critical for handling this compound?

  • Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats.
  • Ventilation: Use fume hoods for synthesis/purification to avoid inhalation (TLV: 10 ppm) .
  • Storage: Keep in amber vials at 2–8°C under nitrogen to prevent oxidation .
  • Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste .

Data Reproducibility & Reporting

Q. How should researchers document experimental procedures for reproducibility?

  • Answer: Follow Beilstein Journal of Organic Chemistry guidelines :

  • Main Text: Summarize key steps (e.g., "Synthesis via Prins cyclization at −20°C").
  • Supplementary Information: Include full spectral data (NMR/HRMS), chromatograms, and crystallography files (CIF). For known intermediates, cite prior literature; for novel steps, provide step-by-step protocols .

Conflict Resolution in Published Data

Q. How to address conflicting bioactivity results in prior studies?

  • Answer: Conduct meta-analysis of assay conditions (e.g., cell lines, incubation time). Variability often arises from impurities (>95% purity required) or solvent effects (DMSO vs. ethanol). Validate findings using orthogonal assays (e.g., SPR for binding kinetics vs. cell viability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.